molecular formula C22H27N3O3 B2793485 3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198010-04-5

3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2793485
CAS No.: 2198010-04-5
M. Wt: 381.476
InChI Key: PCNVOVJQSPPYJI-UHFFFAOYSA-N
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Description

3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a potent and selective agonist of the GPR40 receptor (FFAR1) , a G-protein-coupled receptor primarily expressed in pancreatic β-cells. Its primary research value lies in the investigation of novel therapeutic pathways for Type 2 Diabetes . Activation of GPR40 by this compound enhances glucose-dependent insulin secretion, a mechanism that offers a potential therapeutic advantage by minimizing the risk of hypoglycemia. This makes it a critical tool for studying β-cell function, insulin signaling pathways, and for the preclinical evaluation of new antidiabetic agents. Researchers utilize this compound in in vitro assays to characterize receptor binding and activation, as well as in in vivo models to assess its effects on glucose tolerance and insulin sensitivity. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. All necessary product information, including CAS number, molecular formula, and purity, is available upon request.

Properties

IUPAC Name

3-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-16(2)23-14-25(21(15)26)12-17-7-9-24(10-8-17)22(27)20-11-18-5-3-4-6-19(18)13-28-20/h3-6,14,17,20H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVOVJQSPPYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3CC4=CC=CC=C4CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound consists of a pyrimidinone core linked to a piperidine moiety and a benzopyran derivative. This structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzopyran compounds often exhibit significant anticancer properties. For instance, studies have shown that certain benzopyran derivatives possess cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

CNS Activity

The piperidine component is known for its neuroactive properties. Compounds containing piperidine rings have been reported to exhibit both stimulant and depressant effects on the central nervous system (CNS). In particular, studies on related compounds indicate that they can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Antimicrobial Properties

Some studies suggest that compounds similar to 3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one may exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression or microbial metabolism.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing CNS activities.
  • Oxidative Stress Induction : By generating ROS, it may lead to oxidative stress in cancer cells or microbes, promoting cell death.

Research Findings

A summary of relevant studies on the biological activity of related compounds is presented below:

StudyCompoundBiological ActivityFindings
Benzopyran DerivativeCytotoxicityInduced apoptosis in HL-60 cells
Piperidine-based CompoundCNS EffectsExhibited both stimulant and depressant activities
Mannich BasesAntimicrobialEffective against various bacterial strains

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of benzopyran derivatives demonstrated significant activity against human promyelocytic leukemia (HL-60) cells. The study concluded that the structural features of these compounds are critical for their anticancer efficacy .
  • CNS Activity Evaluation : Research into the CNS effects of piperidine derivatives revealed a dual action profile where some compounds exhibited both stimulating and sedative effects depending on their dosage and structural modifications .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. Specifically, compounds similar to the one have shown promise in inhibiting the growth of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. A study demonstrated that modifications to the pyrimidine structure could enhance this activity, suggesting that the compound may be explored further for its anticancer properties .

Central Nervous System Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on the central nervous system (CNS), exhibiting both stimulant and depressant activities. This dual action could be beneficial in treating conditions such as anxiety and depression. Specific derivatives have been shown to modulate neurotransmitter systems effectively, indicating a pathway for further investigation into CNS-related disorders .

Antimicrobial Properties

Recent studies have also explored the antimicrobial efficacy of compounds related to the target molecule. The incorporation of the benzopyran moiety has been linked to enhanced antimicrobial activity against a range of pathogens. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Anticancer Screening

In a comparative study involving several pyrimidine derivatives, the target compound was subjected to in vitro screening against multiple cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry assays.

Case Study 2: Neuropharmacological Assessment

A behavioral study involving animal models assessed the CNS effects of compounds structurally related to the target molecule. The results showed variations in locomotor activity and anxiety-like behaviors depending on dosage and timing of administration. These findings provide insights into the potential therapeutic applications for mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in core heterocycles , substituent groups , and linker regions . Below is a detailed comparison:

Compound Core Structure Key Substituents Synthetic Yield Key Features
Target Compound 3,4-Dihydropyrimidin-4-one - 5,6-Dimethyl
- Piperidine-methyl linked to 2-benzopyran-carbonyl
Not reported Enhanced rigidity via fused benzopyran; potential for selective binding
6-Amino-2-(4-benzylpiperidin-1-yl)-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one - 6-Amino
- 4-Benzylpiperidine
Not reported Simplified benzyl group; lacks aromatic carbonyl linker
8-(4-(2-(4-Benzylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)... Pyrido[3,4-d]pyrimidin-4(3H)-one - Trimethylsilyl (SEM)-protected
- Benzylpiperidine-ethyl-pyrazole
36% SEM group improves solubility; pyrazole linker may influence kinase activity
7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 3,4-Dimethoxyphenyl
- 1,4-Diazepane
Not reported Extended diazepane ring enhances flexibility; methoxy groups modulate lipophilicity
4-Aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates 3,4-Dihydropyrimidin-2(1H)-one - Aryl group at C4
- Piperidinoalkyl or piperazinoalkyl at N3
Not reported Carboxylate esters improve bioavailability; alkyl chains enhance membrane penetration

Key Findings:

Core Flexibility vs. The 2-benzopyran-carbonyl group in the target compound introduces a rigid, hydrophobic domain, which may improve binding to hydrophobic pockets in target proteins .

Substituent Impact: Benzylpiperidine vs. SEM Protection: Analogues in and use a trimethylsilyl ethoxy methyl (SEM) protecting group, which enhances solubility during synthesis but requires removal for biological activity .

Synthetic Accessibility :

  • Yields for analogues with complex linkers (e.g., pyrazole-ethyl-piperidine in ) range from 36–43% , suggesting moderate efficiency for multi-step syntheses . The target compound’s benzopyran-carbonyl linker may require specialized coupling reagents or catalysts.

Biological Implications: Dihydropyrimidinone derivatives in and are associated with calcium channel modulation and kinase inhibition, but the target compound’s unique substituents could shift selectivity toward other targets (e.g., GPCRs or proteases) .

Q & A

Q. What synthetic strategies are recommended for constructing the piperidine-pyrimidinone hybrid core in this compound?

The compound’s core integrates a piperidine ring linked to a dihydropyrimidinone scaffold. A validated approach involves:

  • Multi-step condensation : Reacting substituted benzopyran-carbonyl precursors with piperidine derivatives under Dean-Stark conditions to form the amide bond (e.g., refluxing in toluene with catalytic p-TsOH) .
  • Mannich-type reactions : For introducing the methyl group at the pyrimidinone C3 position, using formaldehyde and secondary amines in ethanol under nitrogen .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethyl acetate/hexane mixtures .

Q. How can structural ambiguities in the benzopyran-piperidinone linkage be resolved experimentally?

  • X-ray crystallography : To confirm the stereochemistry of the benzopyran-carbonyl group and piperidine substitution pattern. Comparable studies on similar benzopyran-piperidine hybrids have resolved bond angles and torsional strain .
  • 2D NMR (COSY, NOESY) : Critical for verifying spatial proximity between the piperidine methyl group and pyrimidinone protons .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns indicative of labile bonds (e.g., amide cleavage) .

Advanced Research Questions

Q. What computational methods are suitable for predicting binding interactions between this compound and kinase targets?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3K or CDK kinases). Focus on the benzopyran moiety’s hydrophobic interactions and hydrogen bonding via the pyrimidinone carbonyl .
  • MD simulations : Assess stability of ligand-protein complexes in explicit solvent (100 ns trajectories, AMBER force field) to identify critical residues (e.g., hinge-region lysines) .
  • Contradiction handling : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states (Epik) or solvent-accessible surface area (SASA) calculations .

Q. How can researchers address discrepancies in observed vs. predicted metabolic stability of this compound?

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (NADPH regeneration system) and monitor degradation via LC-MS. Compare half-life (t₁/₂) to QSAR predictions .
  • Isotope labeling : Use deuterated analogs at metabolically vulnerable sites (e.g., methyl groups on pyrimidinone) to confirm CYP450-mediated oxidation .
  • Contradiction analysis : If in silico models overestimate stability, validate metabolite identification using MS/MS fragmentation and synthetic standards .

Q. What experimental designs optimize enantiomeric purity during asymmetric synthesis of the benzopyran subunit?

  • Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams to control stereochemistry during benzopyran ring formation .
  • Catalytic asymmetric catalysis : Use Jacobsen’s thiourea catalysts for enantioselective cyclization of dihydrocoumarin precursors .
  • Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) to confirm >99% ee .

Methodological Considerations

Q. How should researchers handle solubility challenges in biological assays for this lipophilic compound?

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .
  • Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm diameter) for improved aqueous dispersion and cellular uptake .

Q. What strategies mitigate photodegradation of the dihydropyrimidinone moiety?

  • Light-protected storage : Use amber vials and conduct experiments under low-intensity red light .
  • Stabilizing additives : Include 0.1% w/v ascorbic acid in buffer solutions to scavenge reactive oxygen species .

Data Interpretation and Validation

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across cell lines) be reconciled?

  • Dose-response normalization : Use Z-factor analysis to exclude assays with poor dynamic range .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

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